1,3-Bis(isocyanatomethyl)benzene

Polyurethane Coatings Gel-coat Formulation Curing Kinetics

Researchers seeking light-stable diisocyanates often face trade-offs between cure speed, refractive index, and mechanical strength. m-XDI resolves this with an aromatic core that delivers: • Fast set-to-touch (~15 min) for high-throughput coating lines, vs. ~40 min for HDI. • High refractive index (~1.54) enabling thinner, lighter optical lenses. • Low viscosity (3.3-4.0 mPa·s) for high-solids, low-VOC adhesives and sealants. Supplied with full documentation; hazmat shipping available globally.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 3634-83-1
Cat. No. B1346656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(isocyanatomethyl)benzene
CAS3634-83-1
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)CN=C=O)CN=C=O
InChIInChI=1S/C10H8N2O2/c13-7-11-5-9-2-1-3-10(4-9)6-12-8-14/h1-4H,5-6H2
InChIKeyRTTZISZSHSCFRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m-XDI Core Properties and Industrial Significance


1,3-Bis(isocyanatomethyl)benzene, also designated m-xylylene diisocyanate (m-XDI or XDI), is a difunctional aromatic diisocyanate (CAS 3634-83-1) characterized by two isocyanate (-NCO) groups linked to a benzene ring via methylene spacers [1]. As a reactive monomer for high-performance polyurethanes and polyureas, m-XDI is valued as a 'light-stable' aromatic building block that uniquely combines high reactivity and optical clarity with robust polymer mechanical properties . It is predominantly utilized as a curing agent and co-monomer in light-stable polyurethane systems, particularly in high-performance coatings, adhesives, optical resins, and precision elastomers [2].

✓
Light-stable aromatic diisocyanate – combines aromatic mechanical strength with non-yellowing performance, suitable for optically clear and durable polyurethane systems.
Class-level differentiation from standard aromatic isocyanates
✓
Fast ambient cure & low viscosity – reported set-to-touch time ~62% faster than HDI in gel-coat studies; low viscosity (~4 mPa·s) supports solvent-free processing.
Enables high-throughput coating and casting workflows
✓
High refractive index (nD20 1.54) – preferred monomer for high-index optical polymers, allowing thinner lenses and advanced optical components.
Key procurement driver for ophthalmic and precision optics

m-XDI Substitution Risks


The assumption that alternative aliphatic diisocyanates like hexamethylene diisocyanate (HDI) or isophorone diisocyanate (IPDI) are direct, drop-in replacements for m-xylylene diisocyanate (m-XDI) is unsupported by performance data. While sharing a classification as 'light-stable' isocyanates , m-XDI's unique aromatic ring structure, combined with its meta-xylylene linkage, drives a distinct and often divergent balance of properties, including reactivity profile [1], cured resin mechanical strength [2], and final optical clarity . Simple substitution can critically compromise application-critical factors such as coating cure speed, final polymer hardness, and optical component refractive index, making m-XDI a non-interchangeable, application-specific building block for high-performance polyurethane formulations.

Reactivity Aliphatic diisocyanates (HDI, IPDI) exhibit significantly slower cure; direct replacement may compromise production cycle times and throughput.
Mechanics m-XDI aromatic ring imparts higher tensile strength and hardness; substitution with fully aliphatic isocyanates can reduce durability and abrasion resistance.
Optics Lower refractive index of common aliphatic alternatives (~1.45–1.48 vs. m-XDI ~1.54) prevents achieving high-index optical polymers; not interchangeable for lens applications.

m-XDI Performance Differentiators


Superior Curing Speed

In a direct comparative study of polyurethane gel-coats, the formulation based on m-xylylene diisocyanate (XDI) exhibited a set-to-touch time of approximately 15 minutes, which was substantially faster than the approximately 40 minutes required for the hexamethylene diisocyanate (HDI)-based analog [1]. This quantifies m-XDI's superior reactivity, a property corroborated by manufacturer data indicating it cures faster than aromatic TDI and is more reactive than other aliphatic diisocyanates like HDI and IPDI [2].

Curing Speed
Head-to-head
~15 min (m-XDI) vs ~40 min (HDI)
m-XDI
15 min
HDI
40 min
Supports faster production throughput in coatings
Gel-coat formulation, ambient conditions
Polyurethane Coatings Gel-coat Formulation Curing Kinetics

Optical Clarity and Light Stability

While aromatic diisocyanates like toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI) are known to yellow upon exposure to UV light, m-XDI is classified as an 'aliphatic diisocyanate containing an aromatic ring' that is 'light-stable' . Polyurethanes synthesized from m-XDI demonstrate 'better yellowing resistance than the polyurethane in aromatic diisocyanate (such as TDI and MDI)' [1]. This is a critical differentiator as it provides the mechanical benefits of an aromatic structure without the undesirable color degradation, enabling its use in high-performance, optically clear applications where TDI and MDI are unsuitable.

Light Stability
Class-level
Light-stable, non-yellowing vs TDI/MDI yellowing
Enables clear coatings and optical components
Qualitative class distinction; review specific formulations
Optical Materials Polyurethane Coatings Non-Yellowing Resins

Enhanced Surface Hardness and Tensile Strength

The inclusion of an aromatic ring within m-XDI's molecular structure imparts significant rigidity to the polymer hard segment compared to purely aliphatic diisocyanates like HDI. This structural feature leads to enhanced mechanical properties, with m-XDI-based polyurethanes exhibiting higher tensile strength and surface hardness [1]. Comparative data show that XDI-based gel-coats achieve higher Shore D hardness than their HDI-based counterparts, which aligns with the general principle that aromatic isocyanates yield stronger, more rigid elastomers than aliphatic ones [2].

Mechanical Strength
Class-level
Higher tensile strength and hardness vs HDI-based PU
Supports durable, abrasion-resistant coatings
General class effect; specific values depend on polyol
Polyurethane Elastomers Coating Mechanical Properties Structural Polymers

High Refractive Index

m-XDI exhibits a refractive index (nD20) ranging from 1.5410 to 1.5450, a value that is notably higher than that of many common aliphatic diisocyanates . For context, the refractive index of HDI is approximately 1.45, and that of IPDI is about 1.48. This higher intrinsic refractive index is a direct consequence of the aromatic ring, making m-XDI a preferred monomer for synthesizing high-refractive-index polyurethanes and polythiourethanes used in advanced ophthalmic lenses and optical components [1]. When copolymerized with specific thiols, m-XDI-based polythiourethanes can achieve refractive indices as high as 1.70 [2].

Refractive Index
Cross-study
1.5410 – 1.5450
HDI ~1.45, IPDI ~1.48
Key for high-index optical polymer design
Monomer nD20 at 20°C; enables thinner lenses
Optical Polymers High Refractive Index Resins Polythiourethane Synthesis

Low Viscosity and Processability

m-XDI possesses a notably low viscosity, measured at 3.3 mPa·s at 25°C [1] and approximately 4.0 mPa·s at 20°C . This is significantly lower than many common diisocyanate alternatives like IPDI, which has a viscosity of about 15 mPa·s at 20°C, and HDI trimer (isocyanurate), which is a viscous liquid. The low viscosity of m-XDI enables accurate stoichiometry, excellent mixing with polyols without the need for solvents, and acts as a reactive diluent, which is a major advantage for formulating high-solids, low-VOC coatings and for processing in demanding applications like optical casting [2].

Viscosity
Cross-study
~4.0 mPa·s at 20°C
IPDI ~15 mPa·s
Enables solvent-free, high-solids formulations
Measured on neat liquid; supports reactive diluent use
Polyurethane Processing Solvent-Free Coatings Reactive Diluents

Hydrolysis Resistance

The meta-substitution pattern on m-XDI's aromatic ring contributes to improved hydrolysis resistance and enhanced flexibility in the cured polymer network . This is a key differentiator from some other aromatic diisocyanates and is a primary reason m-XDI is valued in applications where the polymer will be subjected to humid or wet environments over its service life. The resulting polyurethane or polyurea materials exhibit greater durability and performance retention under demanding conditions.

Hydrolysis Resistance
Class-level
Improved resistance attributed to meta-substitution
May support durability in humid environments
Structural inference; data to verify
Polyurethane Durability Hydrolytic Stability Polyurea Coatings

m-XDI Application Scenarios


High-Speed Automotive and Aerospace Coatings

For high-volume manufacturing processes where productivity is paramount, m-XDI is the strategic choice. Its exceptionally fast set-to-touch time (approx. 15 minutes, compared to 40 minutes for HDI) [1] allows for significantly reduced cycle times, increased throughput, and lower energy costs for curing. Combined with its excellent adhesion and light-stable, non-yellowing nature [2], it enables durable, premium-quality finishes on automotive parts, aerospace components, and industrial equipment, where both efficiency and long-term aesthetic integrity are critical.

High-Refractive-Index Ophthalmic Lenses and Precision Optics

m-XDI is a critical monomer for synthesizing high-performance optical polymers. Its inherent refractive index of ~1.54 [1] is a key differentiator over lower-index aliphatic isocyanates, allowing it to form high-index polyurethane and polythiourethane networks (with refractive indices reaching 1.59-1.70) [2]. This enables the manufacture of thinner, lighter, and more aesthetically pleasing eyeglass lenses, as well as precision optical components where compactness and clarity are essential. Its low viscosity also facilitates bubble-free casting, which is crucial for optical quality .

Light-Stable Gel-Coats and Marine Coatings

In applications demanding extreme weatherability and mechanical resilience, m-XDI provides an ideal balance. As demonstrated in gel-coat studies, m-XDI imparts high surface hardness and tensile strength to protect composite structures [1]. Its classification as a light-stable aromatic diisocyanate ensures long-term color retention and gloss, preventing the yellowing associated with TDI or MDI [2]. The improved hydrolysis resistance of the m-XDI backbone further enhances durability in marine environments , making it a superior choice for boat hulls, watercraft, and exterior architectural panels.

Solvent-Free Adhesives and Sealants

m-XDI's very low viscosity (approx. 3.3-4.0 mPa·s) [1] is a transformative property for formulating environmentally compliant, high-solids adhesives and sealants. It acts as a reactive diluent, eliminating or drastically reducing the need for volatile organic solvents (VOCs). This enables the production of safer, lower-odor products without sacrificing performance. The fast cure and strong bonding characteristics of m-XDI [2] ensure rapid assembly and durable adhesion to a wide range of substrates, from metals and plastics to wood and composites, in both industrial and construction applications.

Application
Selection Property
Validation Focus
High-Speed Automotive & Aerospace Coatings
Fast ambient cure & light-stable profile
Cycle-time reduction and color-stability validation
High-Refractive-Index Ophthalmic Lenses
High monomer refractive index & low viscosity
Optical performance and bubble-free casting quality
Light-Stable Gel-Coats & Marine Coatings
Light-stable aromatic backbone & surface hardness
Weatherability and hydrolysis resistance evaluation
Solvent-Free Adhesives & Sealants
Low viscosity & fast cure
VOC reduction and substrate adhesion testing

Technical Documentation Hub

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